ACHP - 406208-42-2

ACHP

Catalog Number: EVT-254525
CAS Number: 406208-42-2
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ACHP is a synthetic, small-molecule inhibitor of IκB kinase (IKK), specifically targeting the IKKβ subunit. [, , , , , , , , ] IKK is a crucial enzyme complex in the NF-κB signaling pathway, which regulates various cellular processes, including inflammation, immune responses, cell survival, and proliferation. [, , , , , , , , ] By inhibiting IKKβ, ACHP disrupts the NF-κB pathway, leading to various downstream effects, making it a valuable tool in scientific research exploring the role of this pathway in various biological processes and disease models.

Diaminedichlorodihydroxyplatinum (ACHP)

Relevance: The structural similarity of its name to the full name of the target compound, ACHP, might cause confusion. It's important to note that diaminedichlorodihydroxyplatinum (ACHP) is a different compound altogether. The target compound, ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl-nicotinonitrile), is a selective inhibitor of IKK-α and IKK-β and is primarily investigated for its anti-inflammatory, antiviral, and anticancer properties. The distinct structures and mechanisms of action of these two compounds highlight the importance of careful distinction when interpreting scientific literature.

Valproic acid (VA)

Relevance: Researchers have investigated the combination of valproic acid (VA) with ACHP (diaminedichlorodihydroxyplatinum) to create a conjugate known as VAAP. This novel conjugate, VAAP, exhibits a significant synergistic cytotoxic effect against various human carcinoma cell lines. It demonstrates substantially greater cytotoxicity compared to ACHP (diaminedichlorodihydroxyplatinum) alone or when simply mixed with VA. This underscores the potential of combining ACHP (diaminedichlorodihydroxyplatinum) with HDAC inhibitors, such as valproic acid, in enhancing cancer treatment efficacy.

VAAP

Relevance: VAAP has shown significant synergistic cytotoxicity against various human carcinoma cell lines, exhibiting about 50-100 times more cytotoxicity than ACHP (diaminedichlorodihydroxyplatinum) or its simple mixture with valproic acid (VA). This highlights the potential of combining ACHP with HDAC inhibitors, like valproic acid, in enhancing cancer treatment efficacy.

Lumicolchicine

Relevance: In contrast to the inhibitory effects observed with colchicine on acetylcholine receptors (AChR), lumicolchicine did not show any such effects. This difference in activity between colchicine and its isomer, lumicolchicine, suggests that the specific structural features of colchicine are crucial for its interaction with AChR and its inhibitory effects on neuromuscular transmission. This distinction highlights the importance of specific molecular configurations in drug action and underscores the relevance of structural analogs in pharmacological research.

Boc-Phe-OH (7)

Relevance: Boc-Phe-OH (7) was used as a building block in the synthesis of Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8), a renin inhibitor. This highlights the versatility of ACHP as a scaffold in developing compounds with potential therapeutic applications, extending beyond its role as an IKK inhibitor.

H-ACHP-Ile-3-pyridylmethylamide (4)

Relevance: H-ACHP-Ile-3-pyridylmethylamide (4) is a key intermediate in the synthesis of Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8), a renin inhibitor. This highlights the use of ACHP as a building block in medicinal chemistry, showcasing its versatility in constructing diverse molecules.

Boc-Azagly-ACHP-Ile-3-pyridylmethylamide (5)

Relevance: This compound (5) is a direct precursor to H-Azagly-ACHP-Ile-3-pyridylmethylamide dihydrochloride (6), which subsequently reacts with Boc-Phe-OH (7) to yield the target compound Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8). Its role as a synthetic intermediate underscores the step-wise approach often employed in medicinal chemistry to create complex molecules with desired biological activities.

H-Azagly-ACHP-Ile-3-pyridylmethylamide dihydrochloride (6)

Relevance: The synthesis of this compound (6) marks a crucial step in the multi-step synthesis of the target compound Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8). The successful synthesis and characterization of compound (6) demonstrate the feasibility of incorporating ACHP into larger peptide structures, expanding its potential therapeutic applications.

Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8)

Compound Description: This is a new azapeptide synthesized and identified as a renin inhibitor with high specificity.

Source and Classification

ACHP is classified as a small organic molecule with a specific focus on its role in cellular signaling pathways. It is primarily sourced from synthetic organic chemistry processes, where it is developed for research purposes. The compound's chemical structure can be represented by the formula C12H14N2C_{12}H_{14}N_2, indicating its composition of carbon, hydrogen, and nitrogen atoms.

Synthesis Analysis

The synthesis of ACHP involves several key steps that are critical for achieving high purity and yield. The following outlines a general method for synthesizing this compound:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as 4-piperidinyl-3-pyridinecarbonitrile.
  2. Reagents: Common reagents used include bases (such as sodium hydride) and solvents (like dimethylformamide).
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product. The temperature is maintained around 80-100°C for several hours.
  4. Purification: Post-reaction, the crude product undergoes purification through methods such as recrystallization or chromatography to isolate ACHP in its pure form.

The synthesis can be optimized by adjusting parameters such as reaction time, temperature, and concentrations of reactants to maximize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of ACHP can be described as follows:

  • Core Structure: The compound features a pyridine ring substituted at the 3-position with a carbonitrile group and a piperidine moiety at the 4-position.
  • 3D Configuration: The spatial arrangement of atoms within the molecule allows for specific interactions with biological targets, particularly in inhibiting IκB kinases.
  • Analytical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of ACHP.

Relevant Data

  • Molecular Weight: Approximately 198.26 g/mol
  • Boiling Point: Estimated around 300°C
Chemical Reactions Analysis

ACHP primarily engages in reactions that involve its interaction with IκB kinases. Key reactions include:

  1. Inhibition Mechanism: ACHP binds to the ATP-binding site of IKK, preventing phosphorylation of IκB proteins.
  2. Cellular Responses: In vitro studies have shown that treatment with ACHP leads to decreased levels of pro-inflammatory cytokines and reduced fibroblast activation.

Technical Parameters

  • Concentration for Biological Assays: Typically used at concentrations ranging from 10 to 50 µM depending on the experimental setup.
Mechanism of Action

ACHP exerts its biological effects through a well-defined mechanism:

  1. Target Interaction: By selectively inhibiting IKKα and IKKβ, ACHP disrupts the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation.
  2. Downstream Effects: This inhibition leads to reduced transcription of genes involved in inflammation and fibrosis, including those coding for collagen and other extracellular matrix components.

Relevant Data

  • IC50 Values: Studies have reported IC50 values in the low micromolar range for IKK inhibition.
Physical and Chemical Properties Analysis

ACHP possesses several notable physical and chemical properties:

Applications

ACHP has significant potential applications in various scientific fields:

  1. Pharmacology: As an investigational drug candidate for treating diseases characterized by excessive fibrosis or chronic inflammation.
  2. Research Tool: Utilized in studies aimed at understanding NF-κB signaling pathways and their role in disease processes.
  3. Therapeutic Development: Serves as a lead compound for developing more potent inhibitors targeting related pathways.

Properties

CAS Number

406208-42-2

Product Name

ACHP

IUPAC Name

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)

InChI Key

DWQVGCQPWXKRKO-JZJYNLBNSA-N

SMILES

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O

Synonyms

2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile

Canonical SMILES

C1CC1COC2=CC=CC(=O)C2=C3C=C(C(=C(N3)N)C#N)C4CCNCC4

Isomeric SMILES

C1CC1COC\2=CC=CC(=O)/C2=C/3\C=C(C(=C(N3)N)C#N)C4CCNCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.